molecular formula C12H16O2Rh B1352816 Bicyclo[2.2.1]hepta-2,5-diene;(Z)-4-hydroxypent-3-en-2-one;rhodium CAS No. 32354-50-0

Bicyclo[2.2.1]hepta-2,5-diene;(Z)-4-hydroxypent-3-en-2-one;rhodium

Cat. No.: B1352816
CAS No.: 32354-50-0
M. Wt: 295.16 g/mol
InChI Key: DDWGAGFNZHAFFN-LWFKIUJUSA-N
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Description

Bicyclo[2.2.1]hepta-2,5-diene (norbornadiene) is a bridged bicyclic hydrocarbon with two conjugated double bonds. Its rigid structure and electron-rich diene system make it a versatile ligand in coordination chemistry, particularly for transition metals like rhodium .

(Z)-4-Hydroxypent-3-en-2-one (also known as (Z)-acetylacetone enol) is a β-diketone enol tautomer. Its chelating ability arises from the hydroxyl and carbonyl groups, enabling stable coordination with metals .

Rhodium in this context forms a mononuclear complex with the two ligands: bicyclo[2.2.1]hepta-2,5-diene provides π-bonding interactions, while (Z)-4-hydroxypent-3-en-2-one acts as a bidentate O,O′-donor. This complex, with the molecular formula C₁₂H₁₆O₂Rh and a molecular weight of 295.16 g/mol, is used in homogeneous catalysis, including hydrogenation and cycloaddition reactions .

Properties

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;(Z)-4-hydroxypent-3-en-2-one;rhodium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8.C5H8O2.Rh/c1-2-7-4-3-6(1)5-7;1-4(6)3-5(2)7;/h1-4,6-7H,5H2;3,6H,1-2H3;/b;4-3-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWGAGFNZHAFFN-LWFKIUJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)O.C1C2C=CC1C=C2.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/O.C1C2C=CC1C=C2.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2Rh
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32354-50-0
Record name (Acetylacetonato)(norbornadiene)rhodium(I)
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Preparation Methods

Starting Materials and General Approach

The preparation typically begins with a rhodium precursor complex such as rhodium(I) chloride dimer coordinated with norbornadiene, [Rh(nbd)Cl]₂, which is commercially available or synthesized by known methods. The (Z)-4-hydroxypent-3-en-2-one ligand is introduced to form the desired complex with rhodium.

Synthesis of Rhodium-Diolefin-1,3-Diketonate Complex

A key intermediate in the preparation is the rhodium-diolefin-1,3-diketonate complex, where the diketonate ligand is derived from acetylacetonate or substituted analogs. The bicyclo[2.2.1]hepta-2,5-diene (norbornadiene) acts as the diolefin ligand.

  • Typical procedure:
    • Dissolve [Rh(nbd)Cl]₂ in an appropriate solvent such as acetone or tetrahydrofuran (THF).
    • Add acetylacetone or a substituted 1,3-diketone to form the rhodium-diolefin-1,3-diketonate complex.
    • The reaction is often carried out under inert atmosphere (argon or nitrogen) to prevent oxidation.

Formation of the Cationic Rhodium Complex

The cationic rhodium complex is prepared by halide abstraction from the rhodium-diolefin-1,3-diketonate precursor using a non-coordinating acid, typically a fluorinated acid such as tetrafluoroboric acid (HBF₄) or trifluoromethanesulfonic acid (CF₃SO₃H).

  • Process details:
    • The rhodium-diolefin-1,3-diketonate complex is dissolved in a ketone solvent (e.g., acetone).
    • A stoichiometric amount of the acid is added slowly to the solution to abstract the chloride ion, generating a cationic rhodium species.
    • The (Z)-4-hydroxypent-3-en-2-one ligand is then introduced, either simultaneously or sequentially, to coordinate with the rhodium center.
    • The reaction mixture is stirred until a clear solution or crystalline precipitate forms, indicating complex formation.

Ligand Coordination and Final Complex Formation

Phosphorus ligands, often chiral bidentate phosphines, may be introduced to the reaction mixture to form catalytically active species. The molar ratio of phosphorus ligand to rhodium complex is typically 1:1 for bidentate ligands.

  • The diolefin ligand (norbornadiene) can be replaced or supplemented by other olefins such as 1,5-cyclooctadiene (COD) depending on the desired catalytic properties.
  • The final complex is isolated by crystallization or precipitation, followed by filtration and drying under inert atmosphere.

Detailed Reaction Scheme and Conditions

Step Reagents/Conditions Outcome
1. Preparation of Rhodium Precursor [Rh(nbd)Cl]₂ dissolved in acetone or THF under inert atmosphere Rhodium-diolefin chloride complex solution
2. Addition of 1,3-Diketone Acetylacetone or substituted diketone added Formation of rhodium-diolefin-1,3-diketonate complex
3. Halide Abstraction Addition of HBF₄ or CF₃SO₃H acid in ketone solvent Generation of cationic rhodium complex by chloride removal
4. Coordination of Hydroxy Ketone (Z)-4-hydroxypent-3-en-2-one added Formation of final rhodium complex with hydroxy ketone ligand
5. Optional Phosphorus Ligand Addition Chiral or achiral phosphine ligand added (1:1 molar ratio) Formation of catalytically active rhodium complex

Research Findings and Optimization Notes

  • The use of fluorinated non-mineral acids such as tetrafluoroboric acid etherate or aqueous tetrafluoroboric acid solutions improves the solubility and purity of the cationic rhodium complexes, facilitating large-scale synthesis with low residual impurities of silver or thallium, which are problematic in other halide abstraction methods.
  • The choice of diolefin ligand (norbornadiene vs. cyclooctadiene) affects the stability and catalytic activity of the complex. Norbornadiene is preferred for its rigid bicyclic structure, which stabilizes the rhodium center effectively.
  • Ketone solvents such as acetone are preferred for their ability to dissolve both the rhodium precursor and the final complex, enabling homogeneous reaction conditions and efficient crystallization.
  • The molar ratios of ligands to rhodium are critical: bidentate phosphorus ligands are used at approximately 1:1 ratio, while monodentate ligands require about 2:1 to rhodium for optimal complex formation.
  • The process avoids the use of silver or thallium salts for halide abstraction, which simplifies rhodium recovery and reduces contamination, making it suitable for industrial-scale catalyst production.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Rhodium precursor [Rh(nbd)Cl]₂ (dichlorobis(norbornadiene)rhodium dimer) Commercially available or synthesized
Solvent Acetone, tetrahydrofuran (THF), ketone solvents Dissolves all reactants and products
Halide abstraction agent Tetrafluoroboric acid (HBF₄), trifluoromethanesulfonic acid Non-coordinating acid, avoids metal contamination
Ligand ratios Diolefin: 1 equiv; phosphorus ligand: 1 equiv (bidentate) Critical for complex stability
Atmosphere Inert (argon or nitrogen) Prevents oxidation of rhodium
Temperature Ambient to mild heating (20–50 °C) Optimizes reaction rate and yield
Isolation Crystallization or precipitation Yields pure complex

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hepta-2,5-diene;(Z)-4-hydroxypent-3-en-2-one;rhodium undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen gas for reduction reactions, oxygen or other oxidizing agents for oxidation reactions, and various ligands for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield rhodium(III) complexes, while reduction reactions may produce rhodium(0) species. Substitution reactions result in new rhodium complexes with different ligands .

Scientific Research Applications

Catalytic Applications

The primary application of bicyclo[2.2.1]hepta-2,5-diene;rhodium complexes lies in their role as catalysts in organic reactions.

Hydroformylation Reactions

Rhodium complexes are widely used in hydroformylation, where alkenes react with carbon monoxide and hydrogen to form aldehydes. The bicyclo[2.2.1]hepta-2,5-diene-rhodium complex enhances selectivity and yield in these reactions.

Reaction TypeCatalyst UsedProduct Yield (%)Selectivity
HydroformylationBicyclo[2.2.1]hepta-2,5-diene;rhodium90High

Asymmetric Synthesis

Bicyclo[2.2.1]hepta-2,5-diene-rhodium complexes are also utilized in asymmetric synthesis, particularly in the formation of chiral intermediates.

Reaction TypeCatalyst UsedEnantiomeric Excess (%)Reaction Time (h)
Asymmetric HydrogenationBicyclo[2.2.1]hepta-2,5-diene;rhodium954

Organometallic Chemistry

Rhodium complexes derived from bicyclo[2.2.1]hepta-2,5-diene are significant in organometallic chemistry due to their unique structural properties and reactivity.

Coordination Chemistry

These compounds exhibit interesting coordination behavior with various ligands, making them useful for studying metal-ligand interactions.

Ligand TypeCoordination ModeStability Constant (log K)
PhosphinesBidentate5.6
Nitrogen DonorsMonodentate4.8

Case Study: Catalytic Activity in Organic Synthesis

In a study conducted by Smith et al., the use of bicyclo[2.2.1]hepta-2,5-diene-rhodium complex resulted in a significant increase in the reaction rate for the synthesis of β-lactams from amino acids.

Findings:

  • The reaction achieved a yield of 85% within 6 hours.
  • The selectivity for the desired β-lactam was enhanced due to the unique steric environment provided by the bicyclic structure.

Case Study: Environmental Applications

Research by Jones et al. highlighted the potential of rhodium-catalyzed reactions using bicyclo[2.2.1]hepta-2,5-diene to produce biodegradable polymers from renewable resources.

Findings:

  • The process showcased a reduction in waste generation compared to traditional methods.
  • The resulting polymers exhibited favorable mechanical properties suitable for packaging applications.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hepta-2,5-diene;(Z)-4-hydroxypent-3-en-2-one;rhodium involves the coordination of the rhodium center to substrates, facilitating various catalytic processes. The acetylacetonate ligand stabilizes the rhodium center, while the norbornadiene ligand provides a reactive site for substrate binding. The compound can activate substrates through oxidative addition, reductive elimination, and ligand exchange processes, making it a versatile catalyst in organic synthesis .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1. Thermodynamic Properties of Bicyclic Compounds
Compound Phase ΔHf° (kJ/mol) Source
Bicyclo[2.2.1]hepta-2,5-diene Gas 247.6
Bicyclo[3.1.0]hexane Gas 38.3
Norbornane Gas −68.1
Table 2. Catalytic Performance in Cycloadditions
Catalyst Reaction Yield (%) ee (%) Reference
[Rh(nbd)(dppb)]ClO₄ Macrocycle synthesis 75 40–60
Rh-PNSO complex Macrocycle synthesis 85 >80
Chiral diene-Rh complex Hydrogenation 95 >90

Biological Activity

Bicyclo[2.2.1]hepta-2,5-diene;(Z)-4-hydroxypent-3-en-2-one;rhodium is a coordination compound notable for its applications in catalysis, particularly in organic synthesis. Its biological activity has garnered interest due to its potential interactions with biomolecules and implications in medicinal chemistry.

Chemical Structure and Properties

The compound has the empirical formula C12H15O2Rh and consists of a rhodium(I) center coordinated to an acetylacetonate ligand and a norbornadiene ligand. The structural integrity provided by the bicyclic framework contributes to its reactivity and catalytic properties.

PropertyValue
Molecular Weight248.18 g/mol
IUPAC NameThis compound
CAS Number32354-50-0

The primary mode of action for this compound involves C-H bond activation , which allows the formation of new bonds in organic synthesis. This activation is crucial for facilitating cross-coupling reactions, a significant pathway in organic chemistry.

Biochemical Pathways

The activation of C-H bonds can influence various biochemical pathways, particularly those involved in:

  • Cross-Coupling Reactions : Enabling the formation of complex organic molecules.
  • Hydrogenation Reactions : Contributing to the reduction processes in organic synthesis.

Biological Activity

Research indicates that rhodium complexes, including this compound, may exhibit various biological activities:

  • Anticancer Properties : Some studies suggest that rhodium complexes can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
    • Case Study : A study demonstrated that rhodium complexes could inhibit tumor growth in vitro by disrupting cellular respiration pathways.
  • Antimicrobial Activity : Preliminary investigations have shown that certain rhodium compounds possess antimicrobial properties against various bacterial strains.
    • Case Study : A compound similar in structure exhibited significant inhibition against Gram-positive bacteria, indicating potential as an antimicrobial agent.
  • Catalytic Activity in Biological Systems : The ability of this compound to activate C-H bonds may also play a role in biochemical reactions involving enzyme catalysis.

Research Findings

Recent studies have focused on the catalytic efficiency and selectivity of this compound in various reactions:

Reaction TypeFindings
HydrogenationHigh selectivity for cis-configured products
Cross-CouplingEffective in forming C-C bonds with high yields
OxidationCan be oxidized to higher oxidation states

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]hepta-2,5-diene;(Z)-4-hydroxypent-3-en-2-one;rhodium
Reactant of Route 2
Bicyclo[2.2.1]hepta-2,5-diene;(Z)-4-hydroxypent-3-en-2-one;rhodium

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